Linderenacetat

Übersicht

Beschreibung

Linderene acetate is a sesquiterpenoid compound isolated from the roots of Lindera strychnifolia. It is known for its bioactive properties, particularly as a competitive inhibitor of prolyl endopeptidase, an enzyme involved in the degradation of proline-containing peptides . This compound has garnered interest due to its potential therapeutic applications, especially in the field of neuroinflammation and cognitive dysfunction.

Wissenschaftliche Forschungsanwendungen

Linderenacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Sesquiterpenoidsynthese und -reaktivität verwendet.

Biologie: Die inhibitorische Wirkung von this compound auf Prolylendopeptidase macht es zu einem wertvollen Werkzeug für die Untersuchung der Enzymkinetik und der Proteinabbauwege.

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung der Prolylendopeptidase. Dieses Enzym ist am Abbau von prolinhaltigen Peptiden beteiligt, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielen. Durch die Hemmung dieses Enzyms kann this compound den Peptidspiegel modulieren und die Zellfunktionen beeinflussen. Der Wirkmechanismus der Verbindung beinhaltet die Bindung an die aktive Stelle der Prolylendopeptidase, wodurch der Zugang des Substrats und die anschließende Peptidspaltung verhindert werden .

Wirkmechanismus

Target of Action

Linderene acetate, a compound isolated from the root of Lindera strychnifolia, primarily targets Prolyl Endopeptidase (PREP) . PREP is a type of metabolic enzyme/protease that plays a crucial role in the degradation of proline-containing peptides, thereby influencing the activity of various bioactive peptides .

Mode of Action

Linderene acetate acts as a competitive inhibitor against Prolyl Endopeptidase (PREP) . By binding to the active site of PREP, it prevents the enzyme from interacting with its natural substrates, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

It is known that the inhibition of prep can influence various biological processes due to the enzyme’s role in the degradation of proline-containing peptides

Result of Action

Linderene acetate’s inhibition of PREP can lead to various molecular and cellular effects. For instance, it has been found to increase cell viability reduced by amyloid-beta oligomers (AβO), inhibit pro-inflammatory mediators such as nitric oxide (NO), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2), and downregulate p38 mitogen-activated protein kinase (MAPK) signaling in BV2 cells .

Biochemische Analyse

Biochemical Properties

Linderene acetate plays a significant role in biochemical reactions by inhibiting the activity of prolyl endopeptidase, an enzyme involved in the breakdown of proline-containing peptides. This inhibition can affect various physiological processes, including neuropeptide regulation and cognitive functions. Linderene acetate interacts with prolyl endopeptidase by binding to its active site, thereby preventing the enzyme from cleaving its peptide substrates .

Cellular Effects

Linderene acetate has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, it has neuroprotective effects by reducing glutamate-induced neurotoxicity and promoting the expression of heme oxygenase-1. Additionally, Linderene acetate inhibits pro-inflammatory mediators such as nitric oxide, inducible nitric oxide synthase, and cyclooxygenase-2, thereby reducing neuroinflammation . These effects influence cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell viability and function.

Molecular Mechanism

The molecular mechanism of Linderene acetate involves its binding interactions with prolyl endopeptidase, leading to enzyme inhibition. This inhibition results in the accumulation of proline-containing peptides, which can modulate various signaling pathways and gene expression. Linderene acetate also downregulates the p38 mitogen-activated protein kinase signaling pathway, which is involved in inflammatory responses . These molecular interactions contribute to its anti-inflammatory and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Linderene acetate have been observed to change over time. The compound is stable when stored at 4°C and protected from light, with a shelf life of up to two years . In in vitro studies, Linderene acetate has shown sustained inhibition of prolyl endopeptidase activity over extended periods. Long-term effects on cellular function include reduced neuroinflammation and improved cognitive function in animal models of Alzheimer’s disease .

Dosage Effects in Animal Models

The effects of Linderene acetate vary with different dosages in animal models. At lower doses, it has been shown to improve cognitive function and reduce neuroinflammation without significant adverse effects. At higher doses, there may be potential toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that optimal dosages need to be carefully determined to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Linderene acetate is involved in metabolic pathways related to its role as a prolyl endopeptidase inhibitor. It interacts with enzymes such as acyl-CoA short-chain synthetases, which convert acetate to acetyl coenzyme A, a key molecule in energy production and lipid synthesis . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Linderene acetate is transported and distributed through interactions with specific transporters and binding proteins. It is known to accumulate in the cytoplasm and nuclei of various cell types, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to cross cell membranes and reach intracellular targets.

Subcellular Localization

Linderene acetate is primarily localized in the cytoplasm and nuclei of cells. Its subcellular localization is crucial for its activity, as it needs to interact with prolyl endopeptidase and other biomolecules within these compartments . Post-translational modifications and targeting signals may direct Linderene acetate to specific organelles, enhancing its functional efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Linderene acetate can be synthesized through various chemical methods. One common approach involves the extraction of the compound from Lindera strychnifolia using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified to achieve a high level of purity, typically above 99%.

Industrial Production Methods: Industrial production of linderene acetate involves large-scale extraction and purification processes. The roots of Lindera strychnifolia are harvested and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate linderene acetate. This method ensures a consistent supply of the compound for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Reaktionstypen: Linderenacetat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Modifizierung der Struktur der Verbindung und die Steigerung ihrer Bioaktivität unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Chromtrioxid können verwendet werden, um this compound zu oxidieren, was zur Bildung reaktiverer Zwischenprodukte führt.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um this compound zu reduzieren, was zur Bildung von Alkoholderivaten führt.

Substitution: Substitutionsreaktionen mit Nukleophilen wie Halogeniden und Aminen können die Acetylgruppe modifizieren, was zur Bildung verschiedener Derivate führt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate weisen oft eine verstärkte Bioaktivität auf und sind von großem Interesse in der medizinischen Chemie .

Vergleich Mit ähnlichen Verbindungen

Linderenacetat ist strukturell ähnlich anderen Sesquiterpenoiden wie Linderen und Linderol. Seine einzigartige Acetylgruppe und die inhibitorische Aktivität gegen Prolylendopeptidase unterscheiden es von diesen Verbindungen .

Ähnliche Verbindungen:

Linderen: Ein weiteres Sesquiterpenoid aus Lindera strychnifolia, das für seine entzündungshemmenden Eigenschaften bekannt ist.

Linderol: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Bioaktivitäten.

Die ausgeprägte Bioaktivität von this compound und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen.

Eigenschaften

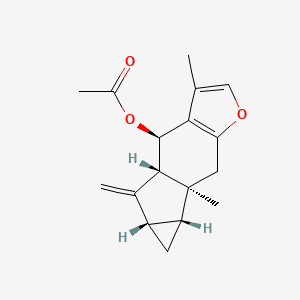

IUPAC Name |

[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-8-7-19-13-6-17(4)12-5-11(12)9(2)15(17)16(14(8)13)20-10(3)18/h7,11-12,15-16H,2,5-6H2,1,3-4H3/t11-,12-,15-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLTVELXFUIGLS-FBHBFLDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

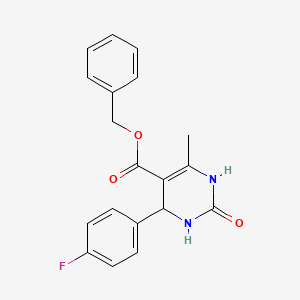

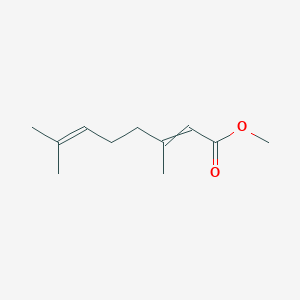

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-[[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]amino]ethyl]carbamate](/img/structure/B1635028.png)

![4-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1635046.png)